Cas no 2229572-80-7 (4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide)

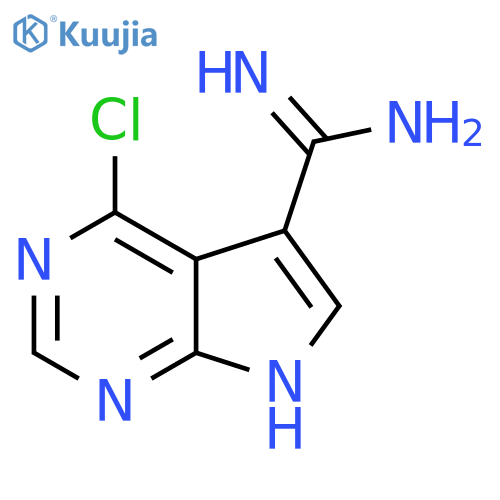

2229572-80-7 structure

商品名:4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide

- EN300-1993212

- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide

- 2229572-80-7

-

- インチ: 1S/C7H6ClN5/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2H,(H3,9,10)(H,11,12,13)

- InChIKey: XDIWVTFRAJBVTD-UHFFFAOYSA-N

- ほほえんだ: ClC1=C2C(=NC=N1)NC=C2C(=N)N

計算された属性

- せいみつぶんしりょう: 195.0311729g/mol

- どういたいしつりょう: 195.0311729g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 91.4Ų

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993212-0.05g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 0.05g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1993212-0.1g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 0.1g |

$1307.0 | 2023-09-16 | ||

| Enamine | EN300-1993212-5g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 5g |

$4309.0 | 2023-09-16 | ||

| Enamine | EN300-1993212-0.5g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 0.5g |

$1426.0 | 2023-09-16 | ||

| Enamine | EN300-1993212-10.0g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 10g |

$6390.0 | 2023-06-01 | ||

| Enamine | EN300-1993212-1.0g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 1g |

$1485.0 | 2023-06-01 | ||

| Enamine | EN300-1993212-2.5g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 2.5g |

$2912.0 | 2023-09-16 | ||

| Enamine | EN300-1993212-5.0g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 5g |

$4309.0 | 2023-06-01 | ||

| Enamine | EN300-1993212-1g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 1g |

$1485.0 | 2023-09-16 | ||

| Enamine | EN300-1993212-10g |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |

2229572-80-7 | 10g |

$6390.0 | 2023-09-16 |

4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2229572-80-7 (4-chloro-7H-pyrrolo2,3-dpyrimidine-5-carboximidamide) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬